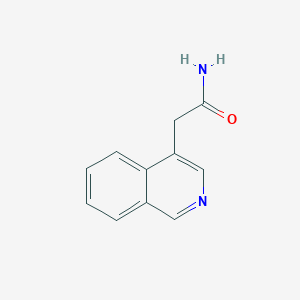
4-(Bromomethyl)naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a bromomethyl group attached to the fourth position and a hydroxyl group attached to the second position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)naphthalen-2-ol can be achieved through several methods. One common approach involves the bromination of 2-naphthol using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS reacts with the methyl group at the fourth position of the naphthalene ring, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of N-bromosuccinimide as the brominating agent is preferred due to its high selectivity and ease of handling. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
4-(Bromomethyl)naphthalen-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The hydroxyl group at the second position can be oxidized to form a ketone or quinone derivative.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to substitute the bromomethyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the bromomethyl group.
Major Products Formed
Substitution: Formation of azide or thiocyanate derivatives.
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of methyl derivatives.
科学的研究の応用
4-(Bromomethyl)naphthalen-2-ol has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Biological Studies: It is used as a probe in biological studies to investigate enzyme activities and protein interactions.
Material Science: It is used in the synthesis of materials with specific optical and electronic properties
作用機序
The mechanism of action of 4-(Bromomethyl)naphthalen-2-ol involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can result in the inhibition or activation of specific enzymes, affecting various biological pathways. The hydroxyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
2-Naphthol: Similar to 4-(Bromomethyl)naphthalen-2-ol but lacks the bromomethyl group.
4-Bromo-2-naphthol: Similar structure but with a bromine atom directly attached to the naphthalene ring instead of a bromomethyl group.
1-Naphthol: A positional isomer with the hydroxyl group at the first position.
Uniqueness
This compound is unique due to the presence of both a bromomethyl group and a hydroxyl group on the naphthalene ringThe bromomethyl group provides a site for nucleophilic substitution, while the hydroxyl group offers opportunities for oxidation and reduction reactions, making it a versatile compound for synthetic and research purposes .
特性
分子式 |
C11H9BrO |
|---|---|
分子量 |
237.09 g/mol |
IUPAC名 |
4-(bromomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H9BrO/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6,13H,7H2 |
InChIキー |
ZCKWCQJZAXRADO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2CBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


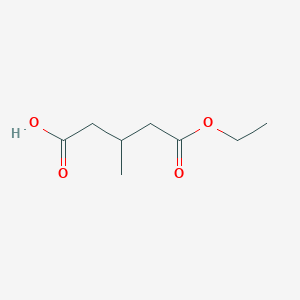
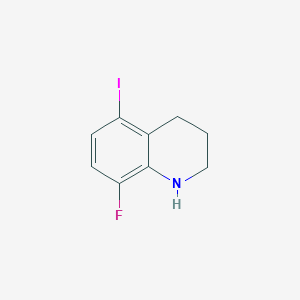
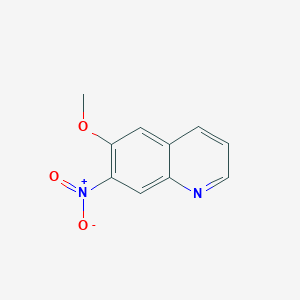
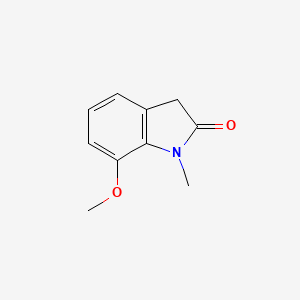
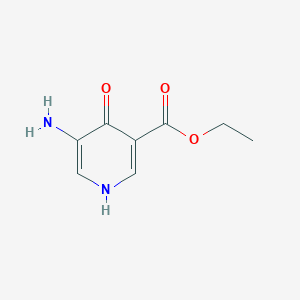
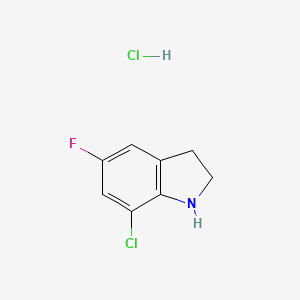
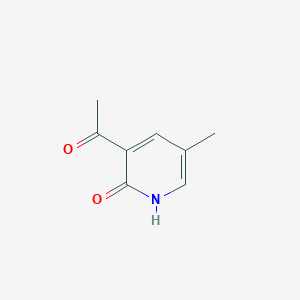
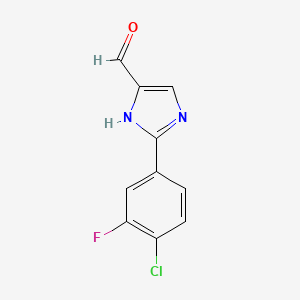
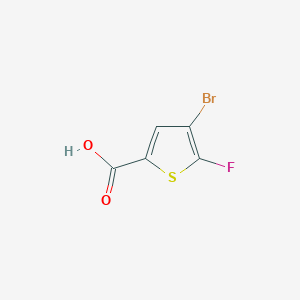

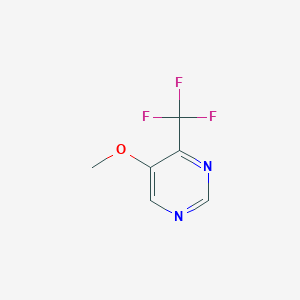
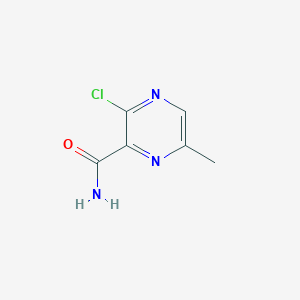
![1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene](/img/structure/B13664388.png)
